molecular formula C15H15F3N4O3 B2982208 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1105199-34-5

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2982208
CAS No.: 1105199-34-5
M. Wt: 356.305
InChI Key: QHSOWDWYMSXIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea is a chemical compound for research use, with the molecular formula C15H15F3N4O3 and a molecular weight of 356.30 . This urea-based compound features a pyridazinone core, a scaffold identified in pioneering chemical biology research for its potential to inhibit protein-protein interactions. Compounds within this class have been developed as first-in-class, covalent inhibitors that target the protein arginine methyltransferase 5 (PRMT5) . The mechanism of action involves the pyridazinone group forming a covalent bond with a specific cysteine residue (Cys278) on PRMT5. This binding disrupts the interaction between PRMT5 and its substrate adaptor proteins (SAPs) like RIOK1 and pICln, which is crucial for the methylation of a subset of PRMT5 substrates . By competitively inhibiting this binding motif, this class of compounds can reduce substrate methylation and disrupt PRMT5 complexes in cells, providing a tool to study PBM-dependent PRMT5 activities. This makes it a valuable chemical probe for researchers investigating oncology and epigenetics, particularly in the context of MTAP-deleted cancers, where PRMT5 and its adaptors are synthetic lethal dependencies . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3/c16-15(17,18)25-12-6-4-11(5-7-12)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSOWDWYMSXIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps. A common route includes:

  • Formation of the pyridazine ring: This step involves the cyclization of appropriate dicarbonyl compounds under acidic or basic conditions.

  • Attachment of the propyl linker: The next step is to introduce a propyl chain, often through alkylation reactions.

  • Introduction of the trifluoromethoxyphenyl group: This can be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

  • Formation of the urea linkage: The final step involves the reaction of the intermediate product with an isocyanate or by the condensation of an amine with a carbamate.

Industrial Production Methods: Large-scale production of this compound may involve optimizing the reaction conditions to ensure high yields and purity. This could include the use of advanced catalytic systems, solvent selection, and temperature control to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized under mild or strong oxidizing conditions, leading to various oxidation products.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive functional groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: Reagents such as halides, nucleophiles like amines or thiols.

Major Products: The products formed depend on the specific reactions and conditions employed. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.

  • Biology: Studied for its interactions with biological macromolecules.

  • Medicine: Potentially explored for its therapeutic properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, which may include enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and synthetic features of 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea with analogous urea derivatives from the evidence:

Compound Molecular Formula Molecular Weight Yield (%) Key Substituents ESI-MS [M+H]+ (m/z) Source
This compound (hypothetical) C₁₉H₁₈F₃N₄O₃ 416.4 N/A Pyridazinone, -OCF₃ phenyl ~416.4 (calculated) N/A
1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (6h) C₁₅H₁₁F₃N₃O₂ 322.1 84.8 -CN phenyl, -OCF₃ phenyl 322.1
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea C₂₂H₂₃ClN₄O₄ 442.9 N/A Pyridazinone, -Cl phenyl, -OCH₃ phenyl N/A
1-(3-Fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea C₂₀H₁₈ClFN₄O₂ 400.8 N/A Pyridazinone, -F, -CH₃ phenyl N/A
1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9h) C₂₂H₂₂F₃N₅O₂S 478.3 80.9 -OCF₃ phenyl, thiazol-piperazine 478.3

Key Observations:

Structural Variations: The hypothetical compound shares the -OCF₃ phenyl group with 6h () but replaces the cyanophenyl group with a pyridazinone-propyl linker, likely improving target affinity due to the heterocycle’s rigidity . Compared to 9h (), which incorporates a thiazol-piperazine moiety, the pyridazinone core may reduce off-target interactions by avoiding basic nitrogen atoms in the piperazine ring .

Synthetic Feasibility: Yields for urea derivatives with trifluoromethoxy groups (e.g., 6h: 84.8%, 9h: 80.9%) suggest that introducing -OCF₃ is synthetically tractable .

Pharmacological Implications: The pyridazinone-propyl linker in and may enhance metabolic stability compared to simpler aryl-urea derivatives (), as heterocycles often resist enzymatic degradation . The trifluoromethoxy group’s lipophilicity (-OCF₃) could improve blood-brain barrier penetration relative to polar substituents like -CN in 6h .

Research Findings and Limitations

  • Gaps in Data: Physical properties (e.g., solubility, logP) and biological activity data (e.g., IC₅₀ values) are absent for pyridazinone-urea hybrids. This limits direct pharmacological comparisons with well-characterized analogs like 9h ().
  • Contradictions : While trifluoromethoxy groups generally enhance stability, their steric bulk might reduce binding affinity in certain targets compared to smaller substituents like -F or -Cl .

Biological Activity

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, synthesizing findings from various studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyridazine moiety and subsequent coupling with the trifluoromethoxyphenyl group. The synthetic route can be summarized as follows:

  • Formation of 6-Oxopyridazine: The initial step involves creating a 6-oxopyridazine structure through cyclization reactions.
  • Alkylation: The pyridazine is then alkylated with a propyl chain.
  • Urea Formation: Finally, the urea linkage is formed by reacting the alkylated pyridazine with an appropriate isocyanate derivative.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent antiproliferative activity against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), and A549 (lung cancer) cells.

  • In Vitro Studies: In vitro assays revealed that these compounds can inhibit cell proliferation effectively, with IC50 values indicating strong activity against selected cell lines .
  • In Vivo Studies: In animal models, such as the S180 homograft model, these compounds have been shown to significantly reduce tumor growth, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that derivatives of pyridazine-based compounds exhibit multi-target anti-inflammatory effects by inhibiting key enzymes involved in inflammation:

  • Cyclooxygenase (COX) Inhibition: The compound showed selectivity for COX-2 over COX-1, with IC50 values ranging from 0.05 to 0.14 mM for COX-2 inhibition. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors .
  • Lipoxygenase (LOX) Inhibition: Additionally, it demonstrated moderate LOX inhibitory activity with IC50 values between 2 to 7 µM, indicating its potential as a dual inhibitor for inflammatory pathways .

The mechanisms by which this compound exerts its biological effects may involve:

  • PI3K/mTOR Pathway Inhibition: Some studies suggest that similar compounds inhibit the PI3K/mTOR signaling pathway, which is often dysregulated in cancer cells .
  • Enzyme Selectivity: The selective inhibition of COX-2 over COX-1 suggests a mechanism that could minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Studies

Several case studies have documented the efficacy and safety profiles of pyridazine derivatives in clinical settings:

  • Case Study on Tumor Reduction: A clinical trial involving patients with advanced solid tumors demonstrated that a related compound led to significant tumor reduction in a subset of patients, supporting further clinical development.
  • Safety Profiles: Toxicological assessments indicated low acute oral toxicity for these compounds, making them suitable candidates for further pharmacological exploration .

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